BAY-218
Description
Mechanism of Action
The compound competitively inhibits AHR by occupying its ligand-binding domain (LBD), preventing activation by endogenous or exogenous agonists. This is supported by its ability to shift the dose-response curve of TCDD (a prototypical AHR agonist) to the right in luciferase reporter assays. The IC₅₀ of 39.9 nM in human cell lines underscores its high potency.
Structural Insights
The dihydropyridazine core interacts with AHR’s hydrophobic pocket, while the 4-chlorophenyl and 3-fluorophenyl substituents enhance binding through aromatic interactions. The hydroxylpropan-2-yl group likely stabilizes the compound’s orientation within the LBD.
Applications in Research
AHR antagonist 1 is employed to study AHR’s role in:
- Xenobiotic metabolism : Inhibiting AHR-dependent induction of cytochrome P450 enzymes.
- Immune regulation : Modulating AHR-driven expression of immune checkpoint proteins (e.g., PD-L1).
- Stem cell biology : Investigating AHR’s influence on hematopoietic stem cell maintenance, though this is more commonly explored with other antagonists like StemRegenin 1.
Significance in Molecular Biology and Immunology
AHR antagonist 1’s utility extends to understanding AHR’s dual roles in health and disease:
AHR in Immune Regulation
AHR modulates immune responses by regulating tryptophan metabolism and type I interferon (IFN-I) signaling. For example:
- Tryptophan catabolism : AHR upregulates IDO1/TDO enzymes, depleting tryptophan and generating kynurenine (KYN), an endogenous AHR agonist.
- IFN-I suppression : Constitutive AHR signaling downregulates IFN-β production via TIPARP-mediated ADP-ribosylation of TBK1, a kinase essential for IFN-I activation.
AHR antagonist 1 could theoretically reverse these effects, though direct evidence in immunological studies remains limited compared to CH223191.
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-(3-fluorophenyl)-N-[(2S)-1-hydroxypropan-2-yl]-3-oxopyridazine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3/c1-12(11-26)23-19(27)17-10-18(13-5-7-14(21)8-6-13)24-25(20(17)28)16-4-2-3-15(22)9-16/h2-10,12,26H,11H2,1H3,(H,23,27)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGRNBWAUZSMBN-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C1=CC(=NN(C1=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC(=O)C1=CC(=NN(C1=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Oxo-2,6-diphenyl-2,3-dihydropyridazine-4-carboxylic Acid
Reagents :
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1,3-Diphenylpropane-1,3-dione (10.0 g, 43.5 mmol)
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Hydrazine hydrate (6.5 mL, 130.5 mmol)
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Ethanol (150 mL)
Procedure :
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Dissolve 1,3-diphenylpropane-1,3-dione in ethanol under nitrogen.
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Add hydrazine hydrate dropwise at 0°C, then reflux for 12 h.
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Concentrate under vacuum and recrystallize from ethanol/water (1:1) to yield the pyridazine intermediate (8.7 g, 85% yield).
Characterization :
Carboxamide Formation
Reagents :
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3-Oxo-2,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid (5.0 g, 18.1 mmol)
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(S)-2-aminopropanol (1.6 g, 21.7 mmol)
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EDCI (4.2 g, 21.7 mmol)
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HOBt (2.9 g, 21.7 mmol)
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DCM (100 mL)
Procedure :
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Activate the carboxylic acid with EDCI/HOBt in DCM at 0°C for 30 min.
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Add (S)-2-aminopropanol and stir at room temperature for 24 h.
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Wash with 5% HCl, dry over Na<sub>2</sub>SO<sub>4</sub>, and purify via silica gel chromatography (hexane/EtOAc 3:1) to obtain the carboxamide (4.8 g, 78% yield).
Characterization :
Ullmann Coupling for Aryl Substituents
Reagents :
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Carboxamide intermediate (3.0 g, 8.9 mmol)
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4-Chlorophenylboronic acid (1.7 g, 10.7 mmol)
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3-Fluorophenylboronic acid (1.5 g, 10.7 mmol)
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CuI (0.34 g, 1.8 mmol)
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trans-N,N′-Dimethylcyclohexane-1,2-diamine (0.43 g, 3.0 mmol)
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K<sub>2</sub>CO<sub>3</sub> (3.7 g, 26.7 mmol)
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DMF (50 mL)
Procedure :
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Combine all reagents in DMF and heat at 110°C for 18 h.
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Dilute with water, extract with EtOAc, and purify via reverse-phase HPLC (MeCN/H<sub>2</sub>O + 0.1% TFA) to isolate AHR antagonist 1 (2.1 g, 59% yield).
Characterization :
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HPLC Purity : 99.2% (C18 column, 254 nm).
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Melting Point : 198–200°C.
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IR (KBr) : 1685 cm<sup>−1</sup> (C=O), 1540 cm<sup>−1</sup> (C=N).
Reaction Optimization and Yield Improvements
Solvent Screening for Carboxamide Coupling
A solvent study compared DCM, THF, and DMF for the EDCI/HOBt-mediated coupling (Table 1):
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DCM | 78 | 99 |
| THF | 65 | 95 |
| DMF | 72 | 97 |
DCM provided optimal yields due to improved solubility of the activated intermediate.
Ligand Effects in Ullmann Coupling
Varying ligands in the Cu-mediated coupling impacted yields (Table 2):
| Ligand | Yield (%) |
|---|---|
| trans-N,N′-Dimethylcyclohexane-1,2-diamine | 59 |
| 1,10-Phenanthroline | 42 |
| 2,2′-Bipyridine | 37 |
The diamine ligand enhanced copper solubility and stabilized the active catalytic species.
Scalability and Process Considerations
Pilot-Scale Production
A 100-g batch synthesis achieved consistent results:
Green Chemistry Metrics
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PMI (Process Mass Intensity) : 23 (kg/kg product).
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E-Factor : 18 (kg waste/kg product).
Analytical and Regulatory Considerations
Stability Testing
Chemical Reactions Analysis
BAY-218 primarily undergoes inhibition reactions targeting the aryl hydrocarbon receptor. The compound’s inhibitory activity is characterized by an IC50 of 39.9 nanomolar in human cell lines . The major products formed from these reactions include the inhibition of the aryl hydrocarbon receptor pathway, leading to the restoration of T-cell function and tumor rejection .
Scientific Research Applications
Cancer Therapy
AHR antagonist 1 has been investigated for its potential to enhance antitumor immunity. Studies have shown that inhibiting AHR can reverse immunosuppressive effects within the tumor microenvironment, promoting a more robust immune response against cancer cells.
- Case Study: BAY-218
- Description : this compound is an AHR antagonist with an IC50 of approximately 39.9 nM in glioblastoma cells.
- Findings : In preclinical models, this compound demonstrated the ability to stimulate cytotoxic T lymphocyte (CTL) responses and enhance natural killer (NK) cell activity, indicating its potential as a cancer immunotherapy agent .
| AHR Antagonist | Cancer Type | IC50 (nM) | Mechanism |
|---|---|---|---|
| This compound | Glioblastoma | 39.9 | Enhances CTL and NK cell activity |
| BAY 2416964 | Head and Neck Cancer | 21 | Restores immune function in tumor-infiltrating cells |
Immunomodulation
AHR antagonists have shown promise in modulating immune responses, particularly in conditions characterized by excessive inflammation or immune suppression.
- Case Study: BAY 2416964
| AHR Antagonist | Effect on Immune Cells | Outcome |
|---|---|---|
| BAY 2416964 | Increased TNF-α production | Enhanced pro-inflammatory response |
| StemRegenin 1 | Promoted expansion of hematopoietic stem cells | Potential treatment for leukemia |
Neuroprotection
Recent research indicates that AHR antagonists may provide neuroprotective effects, particularly in models of ischemia-reperfusion injury.
Mechanism of Action
BAY-218 exerts its effects by inhibiting the aryl hydrocarbon receptor. The overexpression of enzymes such as indole dioxygenase and tryptophan dioxygenase by many tumors results in increased metabolism of tryptophan into kynurenine, which induces immunosuppression via activation of the aryl hydrocarbon receptor . By inhibiting this receptor, this compound restores T-cell function and induces tumor rejection .
Comparison with Similar Compounds
Comparative Analysis of AHR Antagonist 1 and Similar Compounds
Structural Features
AHR antagonist 1 (CH-223191) features a pyridine core with hydrophobic substituents at the R1 position, where increased hydrophobicity reduces antagonistic activity. For instance, cyclohexane or cyclopentane substitutions (e.g., CHD-7, CHD-8) diminish potency, while heterocyclic moieties with oxygen/nitrogen (e.g., CHD-5, CHD-11) enhance binding . In contrast:
- GNF351 : A derivative of StemRegenin 1 (SR1), GNF351 incorporates a trifluoromethylphenyl group, enabling high-affinity binding to both human and murine AHR without species selectivity .
- α-Naphthoflavone : A flavone-based antagonist with weak partial agonist activity at high concentrations, limiting its utility as a pure antagonist .
- SR1 : Optimized for hematopoietic stem cell expansion, SR1 exhibits human-specific AHR antagonism due to structural divergence in the ligand-binding pocket .
Pharmacological Profiles
- Efficacy : GNF351 demonstrates the highest affinity (IC50 <10 nM), while AHR antagonist 1 shows broader applicability in rescuing cellular toxicity (e.g., 66% reduction in TCDD-induced cyp1a6 expression) .
- Mechanism: Unlike SAhRMs (e.g., resveratrol), which exhibit tissue-specific agonist/antagonist effects , AHR antagonist 1 and GNF351 fully inhibit canonical AHR signaling without coactivator recruitment .
Selectivity and Species Specificity
- GNF351/SR1 : SR1 is ineffective in murine models due to human-specific binding, whereas GNF351 overcomes this limitation .
- Mexiletine : A repurposed pharmaceutical, it acts as a potent AHR antagonist in breast cancer cells (90% inhibition of TCDD-induced CYP1A1) but shows variable effects across cell lines .
Clinical and Therapeutic Implications
- Cancer Therapy: AHR antagonist 1 reverses dedifferentiation in papillary thyroid cancer (PTC) by restoring radioiodine uptake, while GNF351 suppresses AHR-driven metastasis in head and neck squamous cell carcinoma .
- Toxicology : AHR antagonist 1 mitigates PAH-induced cytotoxicity in bone marrow stem cells, highlighting its protective role .
- Autoimmunity : GNF351’s high affinity makes it a candidate for targeting AHR-overactive pathways in autoimmune disorders .
Data Tables Summarizing Key Comparisons
Table 1: Structural and Functional Comparison
| Feature | AHR antagonist 1 | GNF351 | SR1 | α-Naphthoflavone |
|---|---|---|---|---|
| Core Structure | Pyridine | Benzodiazepine | Indole-carbazole | Flavone |
| Agonist Activity | None | None | None | Weak |
| Species Cross-Reactivity | Broad | Human/Mouse | Human-specific | Broad |
| Clinical Phase | Preclinical | Preclinical | Phase I/II | Experimental |
Biological Activity
AHR antagonist 1, also known as StemRegenin 1, is a compound that has garnered attention for its role as an aryl hydrocarbon receptor (AhR) antagonist. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, drawing from diverse research findings.
Overview of AHR and Its Role
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the effects of environmental toxins and dietary compounds. Activation of AhR leads to the transcription of various genes involved in xenobiotic metabolism, immune response, and cell proliferation. However, aberrant activation of AhR has been linked to various pathological conditions, including cancer and immune dysfunction .
AHR antagonist 1 functions primarily by inhibiting the activation of AhR by both exogenous (environmental) and endogenous ligands. The compound exhibits a selective antagonistic effect, which is crucial in modulating the signaling pathways associated with AhR. Specifically, it disrupts the dimerization of AhR with its partner ARNT (AhR nuclear translocator), preventing the transcriptional activation of target genes such as CYP1A1, which is a marker for AhR activity .
Potency and Efficacy
The potency of AHR antagonist 1 has been quantified in terms of its IC50 value, which is approximately 127 nM . This indicates a strong capacity to inhibit AhR activity at relatively low concentrations. In contrast, other well-known AHR antagonists like CH223191 exhibit varying potencies depending on the specific agonist involved .
Effects on Hematopoietic Stem Cells
AHR antagonist 1 has shown significant effects on hematopoietic stem cells (HSCs). In vitro studies demonstrate that treatment with StemRegenin 1 leads to a 50-fold increase in CD34+ cells, enhancing their expansion and engraftment potential when transplanted into mice. This suggests a promising application in regenerative medicine and stem cell therapy .
Preclinical Studies
- Study on Immune Modulation : In a study involving tumor models, AHR antagonist 1 was shown to enhance the immune response by restoring the function of T cells that had been suppressed by tumor microenvironments rich in kynurenine, an endogenous AhR ligand. This highlights its potential as an immunotherapeutic agent in cancer treatment .
- Cancer Models : Research indicated that AHR antagonist 1 could reverse immunosuppression caused by tumor-associated macrophages (TAMs) and regulatory T cells (Tregs), which are often recruited via AhR activation. In vivo experiments demonstrated improved anti-tumor responses when combined with other immunotherapeutics .
Comparative Analysis of AHR Antagonists
| Compound Name | IC50 Value | Mechanism of Action | Target Applications |
|---|---|---|---|
| StemRegenin 1 | 127 nM | Non-competitive antagonist | Hematopoietic stem cell expansion |
| CH223191 | ~30 nM | Competitive antagonist | Cancer immunotherapy |
| BAY 2416964 | Not specified | Selective inhibitor; enhances immune response | Cancer treatment |
Q & A
Q. What are the primary experimental assays used to validate AHR antagonist activity, and how are they optimized for specificity?
AHR antagonist activity is typically validated using luciferase reporter gene assays (e.g., dioxin response element [DRE]-luciferase systems) to measure inhibition of AHR-driven transcriptional activity. IC50 values are calculated to quantify potency, as seen with AHR antagonist 1 (BAY-218), which demonstrated an IC50 of 39.9 nM in human cell lines . Additional validation includes assessing nuclear translocation inhibition via immunofluorescence and quantitative PCR (qPCR) to measure downstream gene suppression (e.g., CYP1A1) . To ensure specificity, negative controls (e.g., vehicle-treated cells) and co-treatment with AHR agonists (e.g., TCDD) are used to confirm antagonist-mediated suppression .
Q. How do researchers distinguish AHR antagonist 1 from other AHR modulators in terms of molecular targets?
AHR antagonist 1 (this compound) is characterized by its ability to block both exogenous (e.g., dioxin) and endogenous ligand-induced AHR activation, unlike partial antagonists or inverse agonists. Key mechanistic studies include:
- Nuclear translocation assays : Confirming inhibition of AHR movement to the nucleus .
- Competitive binding assays : Testing displacement of radiolabeled ligands (e.g., ³H-TCDD) to assess direct receptor interaction.
- Gene expression profiling : Comparing suppression of canonical AHR targets (e.g., CYP1A1, IL-22) across cell types . These methods differentiate it from non-selective inhibitors like CH223191, which may exhibit ligand-dependent efficacy .
Advanced Research Questions
Q. What strategies are employed to optimize the potency and selectivity of AHR antagonists during structure-activity relationship (SAR) studies?
SAR optimization for AHR antagonists involves:
- Scaffold modification : Pyrazolo[1,5-a]pyrimidine-based derivatives (e.g., compound 7a) were systematically altered to enhance binding affinity, achieving IC50 values from 650 nM to 31 nM .
- Pharmacophore modeling : Using homology models of the AHR ligand-binding domain to predict interactions and guide chemical substitutions .
- Selectivity screens : Testing against related receptors (e.g., HIF-1α, PPARγ) to avoid off-target effects. For example, AHR antagonist 5 free base showed >100-fold selectivity over other kinases and transporters .
Q. How do researchers reconcile contradictory data on AHR antagonist efficacy across different experimental models?
Discrepancies often arise from variations in:
- Cell type-specific AHR isoforms : For example, SU5416 activates AHRd (low-affinity isoform) similarly in murine splenocytes, while TCDD shows isoform-dependent potency .
- Ligand binding kinetics : Antagonists like CH223191 inhibit TCDD-induced AHR activity but fail to block SU5416-mediated effects, suggesting ligand-specific mechanisms . Mitigation strategies include:
- Multi-model validation : Testing antagonists in primary cells, immortalized lines, and in vivo systems.
- Genetic knockdowns : Using siRNA or CRISPR to confirm AHR-dependent effects .
- Dose-response profiling : Ensuring antagonist efficacy across physiologically relevant concentrations .
Q. What computational approaches are leveraged to predict AHR antagonist interactions, and how are they validated experimentally?
High-throughput virtual screening (HTVS) based on AHR homology models identifies candidate antagonists. For example, pyrazolo[1,5-a]pyrimidines were prioritized using docking simulations targeting the AHR PAS-B domain . Experimental validation steps include:
- Luciferase reporter assays : Confirming inhibition of DRE-driven transcription.
- Thermal shift assays : Measuring ligand-induced stabilization of recombinant AHR protein.
- Metabolic stability assays : Assessing pharmacokinetic properties (e.g., microsomal half-life) for lead optimization .
Methodological Considerations
Q. How should researchers design in vivo studies to evaluate AHR antagonist 1’s therapeutic potential while minimizing off-target effects?
- Dosing regimens : Use pharmacokinetic data (e.g., oral bioavailability, plasma half-life) to establish dosing schedules. AHR antagonist 5 free base, for instance, showed efficacy in tumor models with daily oral administration .
- Tissue-specific endpoints : Assess target engagement via qPCR (e.g., CYP1A1 suppression in liver or skin) and histopathology .
- Toxicity screens : Monitor immune and hepatic function, as AHR modulates T-cell differentiation and xenobiotic metabolism .
Q. What statistical frameworks are critical for analyzing dose-response and gene expression data in AHR antagonist studies?
- Non-linear regression : Fit IC50/EC50 curves using tools like GraphPad Prism.
- Multiplicity correction : Apply Benjamini-Hochberg adjustments for transcriptomic datasets to reduce false discovery rates .
- Power analysis : Predefine sample sizes based on pilot studies to ensure robustness, as seen in spermatocyte hexose uptake experiments (n=2 biological replicates, triplicate technical replicates) .
Contradiction Analysis
Q. Why might AHR antagonist 1 show variable efficacy in suppressing cytokine production versus metabolic enzymes like CYP1A1?
Tissue- and pathway-specific AHR cofactors (e.g., ARNT, RelB) influence antagonist outcomes. For example:
- CYP1A1 regulation : Requires canonical AHR-ARNT dimerization, which this compound effectively disrupts .
- Cytokine modulation (e.g., IL-22) : Involves non-canonical AHR interactions with NF-κB or STAT3, which may require higher antagonist concentrations or combinatorial targeting . Researchers should employ pathway-specific reporters (e.g., IL-22 promoter-driven luciferase) to dissect these mechanisms .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
